Keratinocyte Cytotoxicity and Selectivity
In a direct head-to-head comparative study, arsenic triiodide (AsI₃) exhibited an IC₅₀ of 6.8 μM against HaCaT human keratinocyte cells, positioning its antiproliferative potency between arsenic trioxide (IC₅₀ 2.4 μM) and arsenic pentoxide (IC₅₀ 16 μM) [1]. Importantly, AsI₃ demonstrated a superior selectivity profile against normal Hs-68 human skin fibroblasts (IC₅₀ 89 μM) compared to arsenic trioxide (IC₅₀ 43.4 μM), resulting in a selectivity index (fibroblast IC₅₀ / keratinocyte IC₅₀) of 13.1 for AsI₃ versus 18.1 for As₂O₃, indicating that while As₂O₃ is more potent overall, AsI₃ offers a distinct balance of efficacy and reduced off-target cytotoxicity in this dermal model [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) on HaCaT human keratinocytes and Hs-68 normal human skin fibroblasts |
|---|---|
| Target Compound Data | HaCaT IC₅₀ = 6.8 μM; Hs-68 IC₅₀ = 89 μM |
| Comparator Or Baseline | Arsenic trioxide (As₂O₃): HaCaT IC₅₀ = 2.4 μM, Hs-68 IC₅₀ = 43.4 μM; Arsenic pentoxide (As₂O₅): HaCaT IC₅₀ = 16 μM, Hs-68 IC₅₀ = 223 μM |
| Quantified Difference | AsI₃ is 2.8-fold less potent than As₂O₃ and 2.4-fold more potent than As₂O₅ on HaCaT cells; AsI₃ exhibits 2.1-fold higher Hs-68 IC₅₀ than As₂O₃, indicating lower fibroblast toxicity |
| Conditions | MTT assay; HaCaT human keratinocyte cell line and Hs-68 normal human skin fibroblast cell line; 48-hour exposure |
Why This Matters
This quantitative selectivity profile enables informed selection of AsI₃ for dermatological research applications where intermediate potency with reduced dermal fibroblast toxicity is required, as opposed to the higher potency but lower selectivity of As₂O₃.
- [1] Tse WP, Cheng CH, Che CT, Lin ZX. Arsenic Trioxide, Arsenic Pentoxide, and Arsenic Iodide Inhibit Human Keratinocyte Proliferation through the Induction of Apoptosis. J Pharmacol Exp Ther. 2008;326(2):388-394. doi:10.1124/jpet.107.134080 View Source
